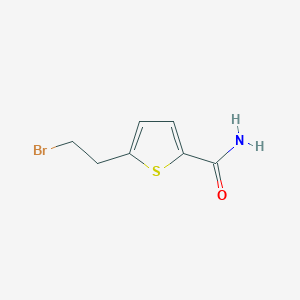

5-(2-Bromoethyl)thiophene-2-carboxamide

Description

5-(2-Bromoethyl)thiophene-2-carboxamide (CAS: 137375-11-2) is a brominated thiophene derivative characterized by a thiophene ring substituted with a 2-bromoethyl group at the 5-position and a carboxamide group at the 2-position. Its molecular formula is C₇H₇BrN₂OS, with a molecular weight of 247.11 g/mol. Key physicochemical properties include a boiling point of 404.5±35.0°C, a density of 1.743±0.06 g/cm³, and low solubility in aqueous media .

Properties

CAS No. |

137375-11-2 |

|---|---|

Molecular Formula |

C7H8BrNOS |

Molecular Weight |

234.12 g/mol |

IUPAC Name |

5-(2-bromoethyl)thiophene-2-carboxamide |

InChI |

InChI=1S/C7H8BrNOS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H2,9,10) |

InChI Key |

JVLZYQUFIRONBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding thiophene-2-carboxamide by using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution: Formation of 5-(2-substituted)thiophene-2-carboxamides.

Oxidation: Formation of thiophene-2-carboxamide sulfoxides or sulfones.

Reduction: Formation of thiophene-2-carboxamide.

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and as ligands in coordination chemistry .

Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The bromine atom in this compound can be replaced with various functional groups to explore different biological activities .

Medicine: This compound is investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets, such as receptors or enzymes .

Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thiophene-2-carboxamide derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a comparison of key compounds:

Key Observations :

- Electron-Withdrawing Groups: Bromine (in 5-(2-bromoethyl) and 5-bromoacetyl derivatives) increases electrophilicity, facilitating nucleophilic substitution reactions.

- Solubility : Bulky substituents (e.g., piperidinyloxy in compound 54) improve solubility in organic solvents, whereas halogenated or sulfonylated derivatives exhibit lower aqueous solubility .

- Thermal Stability : Higher melting points (e.g., 169–240°C in compound 54–59) correlate with aromatic and hydrogen-bonding substituents, whereas alkyl bromides (e.g., 5-(2-bromoethyl)) may have lower thermal stability .

Key Observations :

- Steric Effects : Bulky amines (e.g., piperidinyloxy in compound 59) reduce yields due to hindered coupling, while flexible alkylamines (e.g., phenethyl in compound 56) improve efficiency .

- Purification : Brominated derivatives (e.g., 5-(2-bromoethyl)) may require gradient HPLC or recrystallization due to low solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.